N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperidine ring, and a dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the cyclohexenyl ethylamine intermediate, followed by its reaction with 2,4-dichlorobenzoyl chloride and piperidine-4-carboxylic acid. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The dichlorobenzoyl group can be reduced to form benzyl derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring may yield cyclohexanone derivatives, while reduction of the dichlorobenzoyl group may produce benzyl derivatives.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-cyclohexenyl)ethylamine
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide is unique due to its combination of structural features, including the cyclohexene ring, piperidine ring, and dichlorobenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O2/c22-17-6-7-18(19(23)14-17)21(27)25-12-9-16(10-13-25)20(26)24-11-8-15-4-2-1-3-5-15/h4,6-7,14,16H,1-3,5,8-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLBBBYNKAQSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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